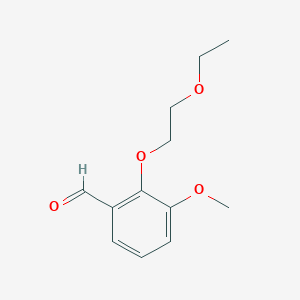

2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde

Description

2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde (CAS: 937675-28-0) is a benzaldehyde derivative featuring a methoxy group at position 3 and a 2-ethoxyethoxy substituent at position 2 of the aromatic ring.

Properties

IUPAC Name |

2-(2-ethoxyethoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-15-7-8-16-12-10(9-13)5-4-6-11(12)14-2/h4-6,9H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALSVTAIIMXXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde.

Ethoxylation: The 3-methoxybenzaldehyde undergoes ethoxylation using ethylene oxide in the presence of a base such as potassium hydroxide. This step introduces the ethoxyethoxy group.

Purification: The product is purified through distillation or recrystallization to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-(2-Ethoxyethoxy)-3-methoxybenzoic acid.

Reduction: 2-(2-Ethoxyethoxy)-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Used in the development of novel polymers and materials with specific properties.

Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features.

Biological Studies: Employed in studies related to enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde depends on its application:

In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

In Biological Systems: It may interact with enzymes or receptors, influencing biochemical pathways. The aldehyde group can form Schiff bases with amines, which is a common reaction in biological systems.

Comparison with Similar Compounds

The following analysis compares 2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physical properties, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position and Chain Length: The 2-ethoxyethoxy group in the target compound introduces a longer, flexible ether chain compared to simpler methoxy or ethoxy substituents (e.g., 4-Ethoxy-3-methoxybenzaldehyde).

- Boiling Points : Substituted benzaldehydes with extended alkoxy chains (e.g., 3,4-Bis(2-methoxyethoxy)benzaldehyde) exhibit higher boiling points due to increased molecular weight and intermolecular interactions. The target compound’s boiling point is expected to exceed 250°C, aligning with trends observed in analogous structures .

- Reactivity : The electron-donating methoxy and ethoxy groups activate the benzaldehyde ring toward electrophilic substitution, while the aldehyde group remains reactive toward nucleophilic additions (e.g., condensations to form heterocycles) .

Biological Activity

2-(2-Ethoxyethoxy)-3-methoxybenzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of appropriate aldehydes and ethylene glycol derivatives. The specific synthetic pathway may vary based on the desired purity and yield.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that methoxy-substituted benzaldehydes can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. A related compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows potential. Similar benzaldehyde derivatives have been studied for their ability to inhibit xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation. The introduction of substituents at specific positions on the benzene ring has been shown to enhance inhibitory activity against XO .

Case Studies

-

Antioxidant Activity in Cell Lines

- Study Design : Various concentrations of this compound were tested on human melanoma (Colo38) and erythroleukemic (K562) cell lines.

- Results : The compound exhibited a dose-dependent increase in antioxidant activity, significantly reducing oxidative stress markers in treated cells compared to controls.

- Cytotoxicity Assessment

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.